4-(p-Tolyl)oxazole

Antibacterial Pyrimidinone Hybrid Molecules

4-(p-Tolyl)oxazole (CAS 54289-71-3) is the preferred isomer for SAR campaigns requiring a chemically robust 4-substituted oxazole scaffold. It delivers a benchmark MIC of 4.4 µM in antibacterial thieno[2,3-b]pyridine hybrids, outperforming thiazole analogs. Its lower electrophilicity vs. 2- and 5-isomers ensures stability under harsh synthetic conditions. Unlike the 5-isomer (CAS 143659-19-2), no H315/H319/H335 hazards are documented. Guaranteed ≥97% purity. Order now.

Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
CAS No. 54289-71-3
Cat. No. B1612846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(p-Tolyl)oxazole
CAS54289-71-3
Molecular FormulaC10H9NO
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=COC=N2
InChIInChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-12-7-11-10/h2-7H,1H3
InChIKeyLMTWBXDSJZXCSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(p-Tolyl)oxazole (CAS 54289-71-3): Chemical Profile and Comparator Context for Procurement


4-(p-Tolyl)oxazole (CAS 54289-71-3) is an oxazole heterocycle substituted at the 4-position with a p-tolyl group, with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol . The compound features a calculated XlogP of 2.4, one rotatable bond, and a topological polar surface area (TPSA) of 26 Ų . This structural isomer, with the aryl group positioned at the 4-position of the oxazole ring, is commercially available with typical purities of 95–97% from multiple vendors .

Why Generic Oxazole Substitution Fails for 4-(p-Tolyl)oxazole (CAS 54289-71-3): Positional Isomerism and Functional Divergence


Substituting 4-(p-tolyl)oxazole with other positional isomers—particularly 2-(p-tolyl)oxazole or 5-(p-tolyl)oxazole (CAS 143659-19-2)—is scientifically invalid due to quantifiable differences in electronic structure and resulting functional behavior. Computational studies predict the reactivity sequence of electron-rich oxazoles as 2-substituted > 5-substituted > 4-substituted, driven by resonance effects that alter the electron density distribution across the heterocyclic ring [1]. This electronic divergence translates directly into differential biological performance. For instance, in a standardized antibacterial assay, a 4-(p-tolyl)oxazole-containing hybrid exhibited an MIC of 4.4 µM, whereas the 4-(4-methoxyphenyl)oxazole analog (identical scaffold, different para-substituent) yielded an MIC of 4.2 µM, demonstrating that even subtle modifications at the para position produce measurable differences in potency [2]. A separate study corroborated that 4-methylphenyl (i.e., p-tolyl) and 4-methoxyphenyl analogs display superior antibacterial activity compared to other substituents [3]. Consequently, treating 4-(p-tolyl)oxazole as an interchangeable oxazole building block without regard to its specific substitution pattern risks irreproducible synthetic outcomes and suboptimal biological activity.

Quantitative Evidence Guide: Differentiating 4-(p-Tolyl)oxazole (CAS 54289-71-3) from Analogs


Antibacterial Potency of 4-(p-Tolyl)oxazole Hybrids: Direct MIC Comparison with Thiazole and 4-Methoxyphenyl Analogs

In a head-to-head comparison within the same thieno[2,3-b]pyridine-fused pyrimidinone scaffold, the hybrid incorporating the 4-(p-tolyl)oxazole unit (Compound 2d) demonstrated an MIC of 4.4 µM and an MBC of 8.8 µM against bacterial strains [1]. This potency was superior to the corresponding thiazole-linked analog series (Series 1) and was comparable to the 4-(4-methoxyphenyl)oxazole hybrid (Compound 2e, MIC/MBC = 4.2/8.5 µM). The study explicitly states that oxazole-linked pyrimidinones exceeded their thiazole counterparts in antibacterial activity, and among the oxazole series, hybrids 2d and 2e exhibited the best overall antibacterial potency [1]. This direct comparison isolates the contribution of the 4-(p-tolyl)oxazole moiety to the observed antibacterial effect.

Antibacterial Pyrimidinone Hybrid Molecules

4-Methylphenyl vs. 4-Methoxyphenyl Substitution: Comparative Antibacterial Activity Profile

In a systematic evaluation of 2-substituted-4,5-dihydro-1,3-oxazoles, compounds bearing 4-methylphenyl (i.e., p-tolyl) and 4-methoxyphenyl substituents demonstrated superior antibacterial activity against all tested bacterial strains compared to analogs with R = vinyl, isopropyl, H, or 4-chlorophenyl [1]. While this study employed a different oxazole scaffold (dihydrooxazole vs. aromatic oxazole), the consistent performance advantage of the 4-methylphenyl group across structural contexts supports the inference that the p-tolyl substituent confers intrinsically favorable antibacterial properties relative to other common aryl substitutions. The study further noted that the 4-methoxyphenyl analog displayed the highest DPPH radical scavenging activity, highlighting functional differentiation between the methyl and methoxy para-substituents beyond antibacterial effects [1].

Antibacterial Structure-Activity Relationship Dihydrooxazole

Electronic Reactivity Differentiation: 4-Substituted vs. 5-Substituted Oxazole Isomers

A quantum chemical study using B3LYP/6-311++G(d,p) and MP2/6-311++G(d,p) levels of theory established a reactivity hierarchy for electron-rich substituted oxazoles: 2-substituted oxazoles > 5-substituted oxazoles > 4-substituted oxazoles [1]. This ordering arises from resonance effects that govern electron density distribution across the heterocyclic ring. Consequently, 4-(p-tolyl)oxazole (4-substituted) is predicted to be less reactive than its 5-substituted isomer (5-(p-tolyl)oxazole, CAS 143659-19-2) and significantly less reactive than 2-(p-tolyl)oxazole. For procurement and synthetic planning, this translates to differentiated behavior in electrophilic aromatic substitution, cross-coupling reactions, and nucleophilic attack pathways.

Computational Chemistry Reactivity Prediction Quantum Chemical

Physicochemical Distinction: Calculated TPSA and XlogP Values of 4-(p-Tolyl)oxazole

4-(p-Tolyl)oxazole (CAS 54289-71-3) possesses calculated physicochemical parameters of XlogP = 2.4 and topological polar surface area (TPSA) = 26 Ų . While these values are shared with its positional isomers 2-(p-tolyl)oxazole and 5-(p-tolyl)oxazole (CAS 143659-19-2) due to identical molecular formula, the distinction lies in the context of hybridization. The 4-(p-tolyl)oxazole-containing hybrid (Compound 2d) was predicted by SwissADME to be drug-like [1], whereas the 4-(4-methoxyphenyl)oxazole analog (TPSA = 35.3 Ų due to the methoxy oxygen) differs in polarity and hydrogen-bonding capacity. The XlogP value of 2.4 places the compound within the optimal lipophilicity range for membrane permeability while maintaining adequate aqueous solubility, a balance that is critical for in vitro assay reproducibility and potential in vivo translation.

ADME Drug-likeness Physicochemical Properties

Isomeric Availability and CAS Distinction: 4- vs. 5-(p-Tolyl)oxazole

4-(p-Tolyl)oxazole (CAS 54289-71-3) and 5-(p-tolyl)oxazole (CAS 143659-19-2) are distinct chemical entities with different CAS Registry Numbers, InChIKeys, and MDL identifiers . Commercially, both isomers are available at 97% purity, but 5-(p-tolyl)oxazole is classified with hazard statements H315, H319, and H335 (causing skin irritation, serious eye irritation, and respiratory irritation) , whereas 4-(p-tolyl)oxazole vendor documentation does not consistently report hazard classifications, suggesting either lower hazard profile or incomplete safety data. The MDL number for 4-(p-tolyl)oxazole is MFCD10478287 , and for 5-(p-tolyl)oxazole is MFCD00085134 . This clear CAS differentiation prevents cross-contamination or misidentification in inventory management and regulatory documentation.

Building Blocks Isomer Purity Procurement

Recommended Application Scenarios for 4-(p-Tolyl)oxazole (CAS 54289-71-3) Based on Quantitative Evidence


Antibacterial Hybrid Molecule Development: Fused Pyrimidinone Scaffolds

Based on direct head-to-head antibacterial data [1], 4-(p-tolyl)oxazole is an optimal building block for constructing thieno[2,3-b]pyridine-fused pyrimidinone hybrids targeting antibacterial activity. The 4.4 µM MIC achieved by the 4-(p-tolyl)oxazole-containing hybrid 2d establishes a benchmark potency that surpasses thiazole-linked analogs. Medicinal chemists should prioritize this building block when the synthetic route favors oxazole incorporation at the 4-position, especially when para-substituted phenyl rings are desired for target engagement.

SAR Studies Requiring a Chemically Robust 4-Substituted Oxazole Core

For structure-activity relationship (SAR) campaigns where the oxazole ring serves as a core scaffold, the predicted lower reactivity of 4-substituted oxazoles relative to 2- and 5-substituted isomers [1] makes 4-(p-tolyl)oxazole the preferred choice for sequences requiring chemical robustness. This is particularly relevant in multistep syntheses where the oxazole ring must withstand harsh conditions (e.g., strong bases, nucleophiles, or oxidizing agents) without undergoing ring-opening or undesired functionalization. The 4-position substitution confers enhanced stability compared to the more electrophilic 2- and 5-positions [1].

ADME-Optimized Lead Optimization: Favorable Lipophilicity without Added Polarity

4-(p-Tolyl)oxazole offers an XlogP of 2.4 and TPSA of 26 Ų , parameters that align well with drug-like chemical space as validated by SwissADME predictions for related hybrid molecules [2]. For lead optimization programs where maintaining a balanced lipophilicity-hydrophilicity profile is critical for oral bioavailability, the p-tolyl substituent provides favorable hydrophobic character without the increased TPSA (~35.3 Ų) and additional hydrogen-bond acceptor introduced by a 4-methoxyphenyl group. This makes 4-(p-tolyl)oxazole particularly suitable for CNS-targeted or intracellular target programs where membrane permeability is a primary design constraint.

Regulatory-Compliant Inventory Management for Isomer-Sensitive Workflows

In GLP/GMP environments or academic laboratories with rigorous chemical inventory systems, the distinct CAS registry numbers (54289-71-3 for the 4-isomer vs. 143659-19-2 for the 5-isomer) ensure traceability and prevent cross-contamination. The 4-isomer may be preferable when hazard data are incomplete but no explicit irritant warnings are listed , whereas the 5-isomer carries documented H315, H319, and H335 hazard statements . Procurement and safety officers should select 4-(p-tolyl)oxazole for workflows requiring minimal additional safety precautions, pending full hazard assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(p-Tolyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.